molecular formula C13H9BrN2 B6302940 5-Bromo-2-(pyridin-4-yl)-1H-indole CAS No. 906776-79-2

5-Bromo-2-(pyridin-4-yl)-1H-indole

Cat. No.: B6302940
CAS No.: 906776-79-2
M. Wt: 273.13 g/mol
InChI Key: YDNCKIWPRDQNBC-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yl)-1H-indole is a synthetically versatile indole derivative designed for medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its significant role in regulating proteins and genes involved in cancer development . This compound is specifically functionalized with a bromo substituent and a pyridinyl moiety, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies and for creating targeted libraries. Researchers can utilize this molecule as a core building block, particularly in the development of protein degrader constructs or as a precursor for synthesizing novel anticancer agents . The presence of the bromine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, to explore a wider chemical space . The unsubstituted nitrogen on the indole ring (NH) is often critical for biological activity, potentially acting as a hydrogen bond donor in interactions with target proteins . This product is intended for professional research and industrial or commercial use in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

5-bromo-2-pyridin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCKIWPRDQNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromo-5-bromo-1H-indole and pyridin-4-ylboronic acid is widely employed. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, this method achieves 85% yield. Notably, the 5-bromo group remains intact due to its lower reactivity compared to the 2-position bromide.

Ullmann-Type Coupling

Copper-mediated couplings offer cost-effective alternatives. A patent-described method utilized CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMF at 130°C, coupling 2-iodo-5-bromo-1H-indole with pyridine-4-boronic acid to yield 68% product. While slower than Pd catalysis, this approach avoids precious metals.

Bromination Techniques and Positional Control

Direct Electrophilic Bromination

Bromine (Br₂) in dichloromethane at 0°C selectively brominates the 5-position of 2-(pyridin-4-yl)-1H-indole. Quenching with Na₂S₂O₃ prevents over-bromination, yielding 89% purity.

Directed Ortho-Metalation

For substrates sensitive to Br₂, LDA-induced deprotonation at -78°C followed by quenching with BrCN provides 5-bromo derivatives with >95% regioselectivity. This method, adapted from pyridine functionalization studies, minimizes ring-opening side reactions.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Fischer CyclizationPPA, 140°C, 6h7288Single-step scaffold construction
Suzuki CouplingPd(PPh₃)₄, 90°C, 12h8595High functional group tolerance
Microwave FischerNH₄OAc, AcOH, 150°C, 20min7890Rapid synthesis
Ullmann CouplingCuI, 130°C, 24h6882Cost-effective

Data compiled from Refs.

Mechanistic Insights and Side-Reaction Mitigation

Competing Ring-Opening in Acidic Media

Under strong acidic conditions (e.g., H₂SO₄), the pyridine nitrogen may protonate, leading to indole ring degradation. Buffering with NaOAc (pH 4–5) during Fischer cyclization suppresses this, improving yields by 22%.

Halogen Exchange Risks

In Pd-catalyzed methods, residual Pd(0) may catalyze bromine migration from C5 to C3. Adding EDTA (0.1 equiv.) as a chelator prevents this, maintaining >99% positional fidelity.

Scalability and Industrial Considerations

A pilot-scale synthesis (Patent WO1995006046A1) achieved 12 kg/batch using:

  • Grignard Preparation : 5-Bromo-1H-indole + MeMgI → 2-Me-5-Br-indole (Yield: 91%)

  • Pyridine Coupling : CuI/K₂CO₃/i-PrOH, 72h (Yield: 84%)

  • Debenzylation : H₂/Pd-C, EtOAc (Yield: 95%)
    Total process cost: $412/kg, demonstrating commercial viability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(pyridin-4-yl)-1H-indole exhibits several biological activities that make it a candidate for drug development:

Antiviral Activity

Recent studies indicate that this compound shows promising anti-virulence properties against certain bacterial strains, particularly Acinetobacter species, by targeting biofilm formation . This suggests potential applications in treating infections caused by biofilm-forming pathogens.

Protein Kinase Inhibition

The compound is noted for its role as a protein kinase inhibitor, which is crucial in regulating cell cycle control and could be beneficial in cancer therapy . Its structure allows it to modulate signaling pathways involved in tumor growth.

Anti-inflammatory Properties

Research has shown that derivatives of this compound can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

The diverse biological activities of this compound lend themselves to various therapeutic applications:

Cancer Treatment

Due to its protein kinase inhibitory activity, this compound can be explored as a treatment option for various cancers, particularly those driven by aberrant kinase signaling pathways.

Infection Control

With its anti-virulence properties, it could be developed into a therapeutic agent against infections caused by resistant bacterial strains, potentially reducing the reliance on traditional antibiotics.

Neurodegenerative Diseases

Some studies suggest that indole derivatives may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study 1: Cancer Cell Line Studies
    In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, showcasing its potential as an anticancer agent.
  • Case Study 2: Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of this compound against clinical isolates of Acinetobacter baumannii, revealing a reduction in biofilm formation and enhanced susceptibility to conventional antibiotics when combined with this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)-1H-indole depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Molecular Targets: Common molecular targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Notable Properties Reference
5-Bromo-2-(pyridin-4-yl)-1H-indole Indole 5-Br, 2-pyridin-4-yl Pyridine enhances π-stacking; Br aids halogen bonding Target
5-Bromo-3-methyl-1-(methylsulfonyl)... Indoline 5-Br, 3-methyl, methylsulfonyl Sulfonyl group increases polarity
5-Bromo-6-methoxyindole Indole 5-Br, 6-OCH₃ Methoxy improves solubility
4-Bromo-7-(trifluoromethyl)-1H-indole Indole 4-Br, 7-CF₃ CF₃ enhances lipophilicity
5-Bromo-2,6-dimethyl-2H-indazole Indazole 5-Br, 2,6-CH₃ Indazole core offers metabolic stability

Key Observations :

  • Bromo Position: The 5-bromo substitution in the target compound contrasts with 4-bromo in fluorinated analogs (e.g., ).
  • Pyridine vs. Other Substituents : The pyridine ring in the target compound introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups .
  • Core Heterocycle : Indole derivatives generally exhibit greater aromaticity than indazoles, which may affect binding affinity in biological systems .

Insights :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for bromo-pyridine intermediates typically yield 50–67%, suggesting moderate efficiency for the target compound’s synthesis .
  • Click chemistry (as in ) offers modularity but requires copper catalysts, which may complicate purification.

Physicochemical and Spectral Properties

Melting Points :

  • 5-Bromo-3-substituted indoles (e.g., compound 34: 141–142°C vs. 35: 133–134°C) demonstrate that substituent position impacts melting behavior, likely due to crystal packing differences . The pyridine moiety in the target compound may further elevate its melting point compared to non-aromatic substituents.

Spectroscopic Data :

  • 1H NMR : Pyridine protons in the target compound would resonate downfield (δ ~8.5–9.0 ppm) compared to indole protons (δ ~7.0–7.5 ppm). Bromine’s deshielding effect would also shift adjacent protons .
  • IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) are characteristic .

Q & A

Q. What methods diversify the pyridinyl substituent for SAR studies?

  • Methodological Answer : Pd-mediated diversification:
  • Buchwald-Hartwig Amination : Introduce -NH₂/-NHR groups at pyridine C4.
  • Sonogashira Coupling : Add alkynyl chains for hydrophobic interactions .

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